HDAC6 Inhibition Potency and Isoform Selectivity Profile
N-(5-Amino-2-fluorophenyl)hexanamide exhibits potent inhibition of HDAC6 with an IC₅₀ of 14 nM, demonstrating a 12.2-fold selectivity over HDAC8 (IC₅₀ = 171 nM) and a 579-fold selectivity over HDAC1 (IC₅₀ = 8.10 µM) in the same fluorogenic substrate assay. [1] This selective inhibition profile contrasts sharply with pan-HDAC inhibitors such as SAHA (vorinostat), which shows comparable potency across HDAC1, HDAC2, and HDAC6. The hexanamide derivative thus offers a distinct pharmacological window for probing HDAC6-specific biology without confounding pan-inhibition effects. [2]
| Evidence Dimension | HDAC6 inhibition potency and isoform selectivity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ (HDAC6) = 14 nM; IC₅₀ (HDAC8) = 171 nM; IC₅₀ (HDAC1) = 8.10 µM |
| Comparator Or Baseline | HDAC8 (171 nM) and HDAC1 (8.10 µM) within the same compound; comparator pan-HDAC inhibitor SAHA (vorinostat) shows IC₅₀ values of ~10-50 nM across HDAC1/2/6 |
| Quantified Difference | 12.2-fold (HDAC6 vs HDAC8); 579-fold (HDAC6 vs HDAC1) |
| Conditions | Fluor de lys fluorescence-based assay; recombinant human HDAC enzymes |
Why This Matters
This isoform selectivity is critical for research applications requiring HDAC6-specific modulation, such as in oncology or neurodegeneration studies, where off-target HDAC1/2 inhibition may produce unwanted cytotoxicity or transcriptional effects.
- [1] BindingDB. BDBM50421822. Affinity Data for HDAC6 (IC₅₀ = 14 nM), HDAC8 (IC₅₀ = 171 nM), HDAC1 (IC₅₀ = 8.10 µM). View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. View Source
